5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
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Overview
Description
Fluorinated pyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines often involves the use of strong electron-withdrawing substituents in the aromatic ring . One common method is the Balts-Schiemann reaction .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms in the pyridine ring . The exact structure would depend on the specific positions of these atoms in the ring .Chemical Reactions Analysis
Fluorinated pyridines can undergo a variety of chemical reactions, including substitution reactions . The specific reactions would depend on the exact structure of the compound .Physical and Chemical Properties Analysis
Fluorinated pyridines generally have interesting physical and chemical properties due to the presence of the strong electron-withdrawing fluorine atoms . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Spectroscopic and Theoretical Studies
Compounds similar to 5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine have been extensively studied for their spectroscopic characteristics and theoretical properties. For instance, spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies has been performed on related compounds. These studies, supported by density functional theory (DFT), provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values. Such analyses are crucial for understanding the molecular behavior and designing materials with desired optical and electronic properties (H. Vural & M. Kara, 2017).
Modular Synthesis Applications
Research into one-pot reactions for the synthesis of polysubstituted and fused pyridines showcases the versatility of fluorinated pyridines in chemical synthesis. Such methodologies facilitate the regioselective synthesis of complex pyridine derivatives from readily available starting materials, highlighting their role in simplifying the production of pharmacologically relevant molecules (Zhidong Song et al., 2016).
Antimicrobial and DNA Interaction Studies
The interaction of similar compounds with DNA and their antimicrobial activities have been explored through agarose gel electrophoresis and minimal inhibitory concentration methods. These studies suggest potential applications in developing new antimicrobial agents and understanding the molecular basis of drug-DNA interactions (H. Vural & M. Kara, 2017).
Material Science and NLO Properties
The non-linear optical (NLO) properties of related compounds have been determined, indicating their potential applications in material science, particularly in the development of optical materials. The high second-order interaction energies derived from Natural Bond Orbital (NBO) analysis further underscore their utility in creating materials with specific electronic and optical characteristics (H. Vural & M. Kara, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-3-1-4(5(9)15-2-3)6(10,11)7(12,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMSSGZYPULEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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